N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
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Overview
Description
“N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The 2,4-dichlorophenyl group is a type of aromatic ring with two chlorine substituents . The ethoxy group (-OCH2CH3) is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, for example, would contribute to the compound’s planarity, while the dichlorophenyl and ethoxybenzamide groups could influence its overall polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the thiadiazole ring might undergo reactions typical of heterocycles, while the chlorine atoms on the dichlorophenyl group could potentially be replaced in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and ethoxybenzamide groups could affect its solubility, while the thiadiazole ring could influence its stability .Scientific Research Applications
Synthesis Methodologies
Research has demonstrated novel synthetic approaches for derivatives of 1,3,4-thiadiazol compounds, highlighting efficient and convenient methods. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was achieved through carbodiimide condensation catalysis, indicating a straightforward method for obtaining these compounds, which are confirmed by various analytical techniques (Yu et al., 2014).
Antimicrobial Activities
Several studies have reported on the antimicrobial potential of 1,3,4-thiadiazol derivatives. The synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring showed promising results against bacterial and fungal infections, suggesting these derivatives could be valuable in therapeutic interventions for microbial diseases (Desai et al., 2013).
Anticonvulsant Properties
Research into 4-thiazolidinone derivatives as agonists of benzodiazepine receptors has uncovered significant anticonvulsant activity in synthesized compounds. This work has implications for developing new therapeutic agents for treating convulsions, with some compounds displaying considerable anticonvulsant activity in tests and not impairing learning and memory, indicating potential for clinical application (Faizi et al., 2017).
Pharmaceutical Formulations and Quality Control
Efforts have also been made towards developing quality control methods for promising anticonvulsants among 1,3,4-thiadiazole derivatives. This research focuses on identifying, determining impurities, and quantitatively determining specific substances, paving the way for the standardization and potential clinical use of these compounds (Sych et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-2-24-14-6-4-3-5-12(14)15(23)20-17-22-21-16(25-17)11-8-7-10(18)9-13(11)19/h3-9H,2H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVJCBCSZLFNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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